molecular formula C24H25FNNaO4 B10788933 Fluvastatin (D6 sodium)

Fluvastatin (D6 sodium)

Cat. No.: B10788933
M. Wt: 439.5 g/mol
InChI Key: ZGGHKIMDNBDHJB-VOEOVFABSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fluvastatin sodium (XU 62-320) is synthesized through a series of chemical reactions that involve the introduction of deuterium atoms into the fluvastatin molecule. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of fluvastatin-d6 sodium follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluvastatin-d6 sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Fluvastatin-d6 sodium exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin-d6 sodium reduces the production of cholesterol in the liver, leading to lower serum cholesterol levels . The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the downstream cholesterol biosynthesis pathway .

Properties

Molecular Formula

C24H25FNNaO4

Molecular Weight

439.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3;

InChI Key

ZGGHKIMDNBDHJB-VOEOVFABSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Origin of Product

United States

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